molecular formula C18H20ClNO5 B5123278 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B5123278
M. Wt: 365.8 g/mol
InChI Key: ISAWOURICVDMKF-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with two distinct aromatic moieties:

  • A 4-chloro-2,5-dimethoxyphenyl group attached to the amide nitrogen.
  • A 4-methoxyphenoxy group linked to the central carbon of the propanamide chain.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-11(25-13-7-5-12(22-2)6-8-13)18(21)20-15-10-16(23-3)14(19)9-17(15)24-4/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWOURICVDMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-dimethoxyaniline and 4-methoxyphenol.

    Formation of Intermediate: The first step involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxyphenol in the presence of a base to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Studies may focus on its interactions with biological targets and its efficacy in treating certain conditions.

Industry

In the industrial sector, “this compound” may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Amide Derivatives

3-Chloro-N-(4-methoxyphenyl)propanamide
  • Structure : Features a 3-chloro substituent on the propanamide chain and a 4-methoxyphenyl group on the amide nitrogen.
  • Key Differences : The target compound has 2,5-dimethoxy and 4-chloro substitutions on the phenyl ring, enhancing steric bulk and electronic effects compared to the simpler 4-methoxyphenyl group in this analog.
  • Physical Properties: The crystal structure of 3-Chloro-N-(4-methoxyphenyl)propanamide reveals extensive N–H···O and C–H···O hydrogen bonding, contributing to its stability and high melting point (≈180–185°C) .
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide
  • Structure: Contains a dichlorophenyl group and a methyl-substituted phenoxy chain.
  • Key Differences: The target compound lacks methyl groups on the phenoxy moiety but includes methoxy groups on both aromatic rings, which may improve solubility in polar solvents.
  • Biological Implications : Dichlorophenyl derivatives often exhibit enhanced lipophilicity, favoring blood-brain barrier penetration. The target compound’s methoxy groups could instead promote interactions with polar biological targets, such as enzymes or receptors .

Comparison with Phenethylamine Derivatives

25C-NBOH HCl
  • Structure : A phenethylamine derivative with a 4-chloro-2,5-dimethoxyphenyl group and a hydroxybenzylamine side chain.
  • Key Differences : Unlike the target compound’s amide linkage, 25C-NBOH HCl features an amine backbone , making it more basic and prone to salt formation.
  • Activity: 25C-NBOH HCl is a potent serotonin 2A receptor agonist with hallucinogenic properties. The target compound’s amide group likely prevents similar receptor activation due to reduced basicity and altered binding kinetics .
2,5-Dimethoxy-4-chloroamphetamine (DOC)
  • Structure : A primary amine with the same 4-chloro-2,5-dimethoxyphenyl substituent as the target compound.
  • Key Differences : DOC’s amine group facilitates rapid absorption and central nervous system effects. The target compound’s amide group may confer metabolic stability, prolonging its half-life in vivo .

Comparison with Azo-Containing Analogs

N-(4-Chloro-2,5-dimethoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxobutyramide
  • Structure : Incorporates an azo (-N=N-) group and a nitro substituent.
  • Key Differences: The azo group imparts vivid coloration, making this compound suitable for dye applications. In contrast, the target compound’s lack of azo linkages suggests non-chromophoric behavior, directing its utility toward pharmaceuticals or agrochemicals.
  • Market Data : The azo analog has documented industrial consumption (1997–2046 projections), primarily in dye manufacturing . The target compound’s niche applications remain unexplored commercially.

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